methyl 4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carboxylate
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Description
Methyl 4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C17H19N7O3 and its molecular weight is 369.385. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound belongs to the class of triazolopyrimidines, which have been found to interact with a variety of targets, including cyclin-dependent kinases (CDKs) . .
Mode of Action
Similar compounds have been shown to inhibit their targets by binding to the active site, thereby preventing the target from performing its function . The compound’s structure suggests it may interact with its targets through hydrogen bonding and other non-covalent interactions.
Biochemical Pathways
If the compound does indeed target cdks as suggested by its structural similarity to known cdk inhibitors, it could potentially affect cell cycle regulation and other cdk-mediated processes .
Pharmacokinetics
Similar compounds have been shown to have good bioavailability and are able to diffuse easily into cells due to their lipophilicity . The compound’s pharmacokinetics would also be influenced by factors such as its metabolic stability and its interactions with transport proteins.
Result of Action
If the compound does indeed inhibit cdks, it could potentially induce cell cycle arrest and apoptosis, thereby inhibiting the growth of cancer cells .
Properties
IUPAC Name |
methyl 4-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N7O3/c1-26-13-5-3-12(4-6-13)24-16-14(20-21-24)15(18-11-19-16)22-7-9-23(10-8-22)17(25)27-2/h3-6,11H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJDGYZJBVFTZKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)OC)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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